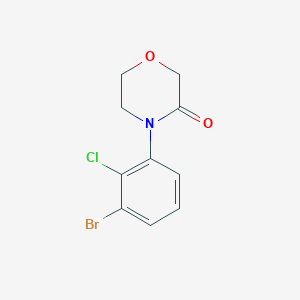![molecular formula C7H3BrF2N2 B13334925 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine typically involves multi-step synthetic routes. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Analyse Chemischer Reaktionen
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the bromine atom with an amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl group using palladium catalysts and boronic acids.
Common reagents used in these reactions include N-iodosuccinimide, para-methoxybenzyl chloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell lines and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
Wirkmechanismus
The mechanism of action of 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a TRK inhibitor, it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine can be compared with other pyrazolopyridine derivatives, such as:
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3,4-Difluoropyrazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and drug development.
Eigenschaften
Molekularformel |
C7H3BrF2N2 |
|---|---|
Molekulargewicht |
233.01 g/mol |
IUPAC-Name |
7-bromo-3,4-difluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF2N2/c8-6-2-1-4(9)7-5(10)3-11-12(6)7/h1-3H |
InChI-Schlüssel |
YMKMENRYNAOOGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=NN2C(=C1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


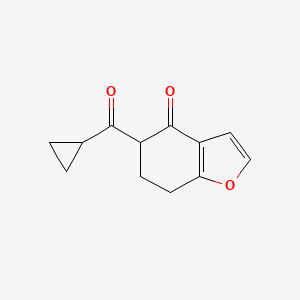


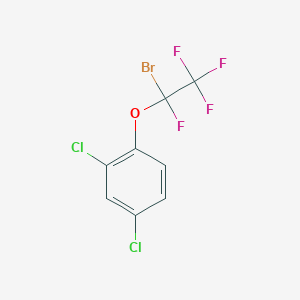
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)



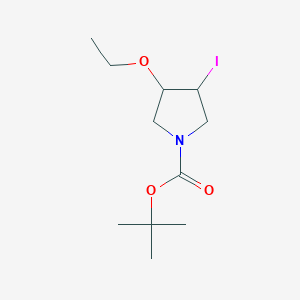
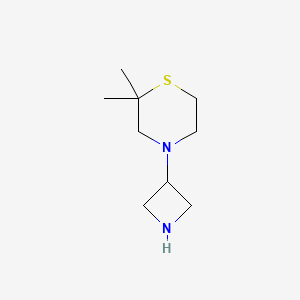
![1-Methyl-1H-pyrazolo[4,3-c]pyridin-7-amine](/img/structure/B13334902.png)
